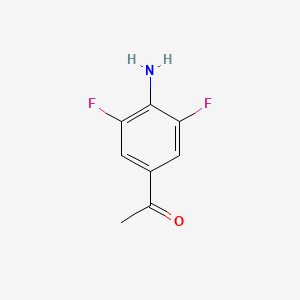

1-(4-Amino-3,5-difluorophenyl)ethanone

Description

Significance and Research Context of the Compound

1-(4-Amino-3,5-difluorophenyl)ethanone, with the chemical formula C₈H₇F₂NO, is a substituted acetophenone (B1666503). The strategic placement of two fluorine atoms on the phenyl ring significantly influences the compound's electronic properties, reactivity, and the physiological characteristics of its derivatives. In the broader context of organic synthesis, substituted aminophenyl ethanones are recognized as versatile intermediates. researchgate.net They serve as foundational scaffolds for the construction of a wide array of heterocyclic compounds and other complex organic structures. researchgate.net

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific 3,5-difluoro substitution pattern in this compound offers a unique combination of steric and electronic effects that researchers can exploit to fine-tune the properties of target molecules.

While comprehensive reviews on the broader class of 1-(4-substituted-aminophenyl) ethanones exist, highlighting their importance in synthesizing various heterocyclic systems, the specific focus on the 3,5-difluoro derivative is a more recent and evolving area of study. researchgate.net Its utility is primarily seen in its role as a precursor to more elaborate molecules with potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₂NO |

| Molecular Weight | 171.15 g/mol |

| CAS Number | 811799-69-6 |

| Appearance | Powder or liquid |

| Purity | Typically ≥97% |

Overview of Scholarly Investigation Areas for this compound

Academic and industrial research involving this compound is predominantly concentrated in the domain of synthetic and medicinal chemistry. The compound's reactive amino and acetyl groups provide convenient handles for a variety of chemical transformations, making it a valuable starting material for multi-step syntheses.

A key area of investigation is its application as a building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The difluorophenyl moiety, derived from this compound, is a structural feature found in some kinase inhibitors, where it can contribute to enhanced binding affinity and selectivity.

While direct and extensive scholarly articles solely dedicated to this compound are not abundant, its importance is evident from its inclusion in the synthetic routes of more complex, patented molecules. Research efforts are often directed at the design and synthesis of novel bioactive compounds where this particular fluorinated building block is a key component. These investigations often involve the exploration of structure-activity relationships (SAR), where the effect of the 3,5-difluoro substitution on the biological activity of the final compound is a critical aspect of the study.

The general reactivity of the amino group in aminophenyl ethanones allows for a range of reactions, including acylation, alkylation, and condensation reactions, to build more complex structures. researchgate.net Similarly, the acetyl group can undergo various transformations, such as aldol (B89426) condensations and the formation of heterocyclic rings. researchgate.net These established synthetic pathways for the broader class of compounds provide a roadmap for the utilization of this compound in the creation of novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXEMBDRBECQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610860 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811799-69-6 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Amino 3,5 Difluorophenyl Ethanone and Its Analogues

Established Synthetic Pathways for the 4-Amino-3,5-difluorophenyl Substructure

The core of the target molecule is the 4-amino-3,5-difluorophenyl moiety. Established synthetic strategies for this substructure often begin with commercially available, appropriately substituted aniline (B41778) or benzene (B151609) derivatives. A common and well-documented pathway involves a multi-step synthesis starting from 4-bromo-2,6-difluoroaniline. nih.goviucr.org This method allows for the sequential introduction of different functional groups, providing a versatile route to various derivatives.

The process typically begins with a cyanation reaction, where the bromine atom is replaced with a nitrile group. This is often achieved using copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. nih.goviucr.org The resulting 4-amino-3,5-difluorobenzonitrile (B171853) is a key intermediate. This nitrile can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 4-amino-3,5-difluorobenzoic acid. nih.goviucr.org Subsequent functional group manipulations, such as esterification or conversion to an acid chloride, can then provide a precursor ready for the introduction of the ethanone (B97240) group.

Table 1: Multi-step Synthesis of 4-Amino-3,5-difluorophenyl Intermediates nih.goviucr.org

| Step | Starting Material | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Cyanation | 4-Bromo-2,6-difluoroaniline | CuCN, DMF | 4-Amino-3,5-difluorobenzonitrile | ~42% |

| 2. Hydrolysis | 4-Amino-3,5-difluorobenzonitrile | NaOH(aq), then HCl | 4-Amino-3,5-difluorobenzoic acid | ~84% |

| 3. Esterification | 4-Amino-3,5-difluorobenzoic acid | Ethanol (B145695), H₂SO₄ | Ethyl 4-amino-3,5-difluorobenzoate | Not specified |

This sequence highlights a robust method for constructing the difluorinated aniline core, which is crucial for the final synthesis of the target ethanone compound.

Modern Approaches in the Synthesis of Ethanone Derivatives

The introduction of the ethanone group onto an aromatic ring is classically achieved via Friedel-Crafts acylation. ontosight.ai However, modern synthetic chemistry has focused on developing more efficient and versatile methods, including one-pot reactions and late-stage functionalization strategies.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. azom.com For the synthesis of aromatic ketones, this can involve combining reactions like a Claisen condensation with a retro-Claisen reaction in a single step to transform one ketone into another. azom.com While not a direct synthesis of 1-(4-amino-3,5-difluorophenyl)ethanone, these principles can be adapted. For instance, a one-pot procedure could potentially combine the formation of an organometallic reagent from a 4-amino-3,5-difluorophenyl derivative with a subsequent acylation step.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are another hallmark of modern synthesis. The development of novel MCRs for the construction of complex fluorinated ketones is an active area of research, aiming to build molecular complexity rapidly.

Table 2: Comparison of Classical and Modern Ketone Synthesis Strategies

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Friedel-Crafts Acylation | Uses an acyl chloride and a Lewis acid catalyst to add an acetyl group to an aromatic ring. ontosight.ai | Well-established, reliable for many substrates. | Requires stoichiometric amounts of catalyst, can have regioselectivity issues. |

| One-Pot Reactions | Multiple reaction steps are conducted in the same vessel without purification of intermediates. azom.com | Increased efficiency, reduced waste and reaction time. azom.com | Requires compatible reaction conditions for all steps. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the final product. | High atom economy, rapid generation of molecular complexity. | Discovery of new, suitable MCRs can be difficult. |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of its synthesis. nih.govwikipedia.orgnih.gov This approach allows for the rapid generation of a library of analogues from a common precursor, which is invaluable for studying structure-activity relationships. nih.gov

For a molecule like this compound, LSF could be applied to introduce further diversity. For example, C-H functionalization reactions could be used to add substituents to the aromatic ring, or the amino group could be modified. wikipedia.org The fluorine atoms themselves can also influence the regioselectivity of such reactions. The development of chemoselective LSF methods that can tolerate the existing functional groups (amino, ketone, fluorine) is a key research objective. wikipedia.orgmpg.de These strategies can provide access to novel derivatives that would be difficult or time-consuming to prepare through traditional multi-step syntheses. mpg.deresearchgate.net

Green Chemistry Principles in the Production of this Chemical Entity

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. dovepress.comnumberanalytics.com Applying these principles to the synthesis of this compound is crucial for sustainable production.

Key areas for improvement in the established synthetic pathways include:

Reagent Choice: The use of toxic reagents like copper(I) cyanide in the cyanation step is a significant environmental concern. Research into alternative, less hazardous cyanation methods or entirely different synthetic routes that avoid such reagents is desirable.

Solvent Reduction: Many synthetic steps utilize large volumes of organic solvents. The development of solvent-free reaction conditions, such as those using mechanochemistry (grinding reagents together), can dramatically reduce environmental impact. mdpi.com Mechanochemical methods have proven effective for synthesizing fluorinated imines and could potentially be adapted for other steps. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses with intermediate purification.

Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste. For example, developing catalytic versions of reactions that traditionally require large amounts of Lewis acids would be a significant green advancement. numberanalytics.com

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. numberanalytics.com

Chemical Reactivity and Derivatization Studies of 1 4 Amino 3,5 Difluorophenyl Ethanone

Fundamental Reaction Types Involving the Amino and Ketone Moieties

The presence of both a nucleophilic amino group and an electrophilic ketone group on the same aromatic scaffold allows for a diverse range of chemical transformations. The difluoro substitution pattern further modulates this reactivity.

The fluorine atoms on the aromatic ring of 1-(4-amino-3,5-difluorophenyl)ethanone are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions unless activated by strongly electron-withdrawing groups in the ortho or para position. In this molecule, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, the acetyl group is an electron-withdrawing group, which can activate the ring, particularly at the positions ortho and para to it.

While direct displacement of the fluorine atoms is challenging, the amino group can be a site for reactions that subsequently modify the aromatic ring. For instance, diazotization of the amino group to form a diazonium salt would create an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles at the 4-position. However, the stability of such a diazonium salt might be influenced by the presence of the fluorine and acetyl groups.

Research on analogous compounds, such as those with different halogen substituents, indicates that nucleophilic substitution reactions are a key pathway for the synthesis of more complex derivatives.

The ketone functionality of this compound is susceptible to reduction to a secondary alcohol, 1-(4-amino-3,5-difluorophenyl)ethanol. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones in the presence of other functional groups like the amino group. masterorganicchemistry.commasterorganicchemistry.comyoutube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but might require protection of the amino group to prevent side reactions.

Catalytic hydrogenation is another viable method for the reduction of the ketone. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, certain catalysts might also lead to the reduction of the aromatic ring under more forcing conditions.

| Reducing Agent | Expected Product | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 1-(4-Amino-3,5-difluorophenyl)ethanol | Methanol or Ethanol (B145695), Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Amino-3,5-difluorophenyl)ethanol | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(4-Amino-3,5-difluorophenyl)ethanol | Varies depending on catalyst and substrate |

The amino and ketone groups of this compound provide versatile handles for condensation reactions, enabling the construction of more complex molecular scaffolds.

The primary amino group can react with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be further reduced to secondary amines.

The methyl group of the ethanone (B97240) moiety is α to the carbonyl group and therefore acidic. This allows for condensation reactions at this position. For example, in the presence of a base, it can react with aldehydes in an aldol-type condensation to form α,β-unsaturated ketones (chalcones). These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds.

| Reactant | Functional Group Involved | Product Type |

| Aldehyde/Ketone | Amino group | Schiff Base (Imine) |

| Aldehyde | α-methyl of Ethanone group | α,β-Unsaturated Ketone (Chalcone) |

The amino group of this compound can undergo oxidation. Oxidative coupling of anilines is a known method for the synthesis of biaryl diamines. acs.org The use of oxidizing agents can lead to the formation of azo compounds or even polymerization. The specific products formed will depend on the oxidant used and the reaction conditions. The fluorine substituents may influence the redox potential of the molecule and the stability of any radical intermediates formed.

The presence of the electron-donating amino group and the electron-withdrawing acetyl group on the same aromatic ring makes this compound susceptible to oxidative polymerization, potentially leading to the formation of conductive polymers. kpi.uanih.govresearchgate.net The reaction mechanism often involves the formation of radical cations.

Strategies for Chemical Derivatization for Research Applications

Chemical derivatization is a crucial technique to modify the properties of a molecule for specific analytical or research purposes. For this compound, derivatization can be employed to enhance its detectability and improve its separation in chromatographic methods.

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, and/or detector response of the analyte.

The primary amino group is a common target for derivatization. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can introduce a fluorinated tag, which significantly enhances the response of an electron capture detector (ECD) in GC. Silylation is another common technique where the active hydrogen of the amino group is replaced with a silyl (B83357) group, increasing the volatility of the compound.

For HPLC analysis, derivatization of the amino group with a fluorogenic reagent can dramatically increase the sensitivity of detection using a fluorescence detector. Common derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and fluorescamine. nih.govnih.govresearchgate.net

The ketone group can also be derivatized, for example, by reaction with hydroxylamine (B1172632) to form an oxime, or with a hydrazine (B178648) derivative to form a hydrazone. These derivatives can exhibit different chromatographic behavior and detector responses compared to the parent compound.

| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |

| Trifluoroacetic Anhydride (TFAA) | Amino group | Increase volatility and ECD response | GC |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino group | Increase volatility | GC |

| Dansyl Chloride | Amino group | Introduce a fluorescent tag | HPLC |

| o-Phthalaldehyde (OPA) | Amino group | Introduce a fluorescent tag | HPLC |

| Hydroxylamine | Ketone group | Modify chromatographic behavior | GC, HPLC |

Formation of Imine, Hydrazone, and Other Schiff Base Derivatives

This compound possesses two primary functional groups that can participate in condensation reactions to form a variety of derivatives: the primary aromatic amine (-NH₂) and the acetyl group's carbonyl function (-C(O)CH₃). This dual reactivity allows for the synthesis of a wide range of imines, hydrazones, and other Schiff base derivatives, which are classes of compounds with significant applications in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov

The aromatic amino group can react with various aldehydes and ketones to form imines (also known as Schiff bases). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid and is usually carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govunsri.ac.id While direct studies on this compound are not prevalent, the reactivity is analogous to that of other 4-aminoacetophenone derivatives. For instance, 4-aminoacetophenone is known to react with various substituted aromatic aldehydes in a Claisen-Schmidt condensation to form chalcones, which can then be used to synthesize other heterocyclic compounds. chemicalbook.com Similarly, it can be condensed with 1,3-disubstituted pyrazole-4-carboxaldehydes in refluxing ethanol with a catalytic amount of glacial acetic acid to yield the corresponding Schiff bases. nih.gov

Conversely, the ketone functional group of this compound is a key site for the formation of hydrazones. This reaction involves the condensation of the ketone with hydrazine or its derivatives (e.g., phenylhydrazine, isonicotinoyl hydrazide). rasayanjournal.co.inresearchgate.net The general synthesis involves refluxing equimolar amounts of the ketone and the hydrazine derivative in a solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid, to facilitate the dehydration step. rasayanjournal.co.inrsc.org This process is a well-established method for preparing hydrazones from a variety of substituted acetophenones. researchgate.netresearchgate.netorgsyn.org The resulting hydrazone products feature a C=N-N linkage and are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

The formation of these derivatives can be tailored by selecting the appropriate coreactant, as illustrated by the general reactions of substituted acetophenones and aromatic amines.

Table 1: Examples of Analogous Schiff Base and Hydrazone Formation Reactions

| Starting Material (Analog) | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Substituted Acetophenones | Hydrazine Derivatives | Hydrazone | Reflux in ethanol with catalytic glacial acetic acid. rasayanjournal.co.in |

| 4-Aminoacetophenone | Substituted Aldehydes | Imine (Schiff Base) | Reflux in ethanol. chemicalbook.comresearchgate.net |

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | Pyrazole-4-carboxaldehydes | Imine (Schiff Base) | Reflux in ethanol with catalytic glacial acetic acid. nih.gov |

Reactivity of Fluorine Atoms in Aryl Systems

The two fluorine atoms on the aromatic ring of this compound are subject to nucleophilic aromatic substitution (SNAr). The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. nih.gov

In the structure of this compound, the acetyl group (-COCH₃) at position 1 acts as a moderate EWG, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. Conversely, the amino group (-NH₂) at position 4 is a strong electron-donating group (EDG), which activates the ring for electrophilic attack and deactivates it for nucleophilic attack.

The fluorine atoms are located at positions 3 and 5, which are meta to the activating acetyl group and ortho to the deactivating amino group. For SNAr, activation is most effective when the EWG is positioned ortho or para to the leaving group (in this case, fluoride). Since the acetyl group is meta to the fluorines, its activating effect is diminished. Furthermore, the strong electron-donating amino group at the para position significantly increases the electron density of the ring, making it less susceptible to attack by nucleophiles.

Despite these deactivating factors, the C-F bond itself can be a target for substitution under specific conditions, particularly with strong nucleophiles or under metal-free, base-mediated conditions. nih.gov For example, processes for preparing 3,5-difluoroaniline (B1215098) involve the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper compound, demonstrating that a halogen on a difluorinated ring can be substituted by a nitrogen nucleophile. google.com While the additional substituents on this compound alter the ring's electronics, this illustrates the fundamental possibility of such substitutions.

Another potential reaction involving the amino group is the Balz-Schiemann reaction, where a primary aromatic amine is converted into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org In principle, the amino group of this compound could be diazotized and subsequently replaced by a different nucleophile. However, the primary interest in the context of fluorine reactivity is the direct substitution of the existing fluorine atoms.

Table 2: Electronic Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on SNAr at C3/C5 |

|---|---|---|---|

| Acetyl (-COCH₃) | 1 | Electron-withdrawing | Weakly activating (meta position) |

Advanced Spectroscopic and Structural Characterization of 1 4 Amino 3,5 Difluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Detailed experimental NMR data, which is crucial for the unambiguous structural elucidation of organic molecules, appears to be unpublished for 1-(4-Amino-3,5-difluorophenyl)ethanone.

Solution-State ¹H and ¹³C NMR Spectroscopic Analysis

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

There is no specific information available regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) to this compound. These advanced techniques are instrumental in establishing connectivity between atoms within a molecule. A COSY spectrum would reveal proton-proton couplings, while HSQC and HMBC spectra would provide insights into one-bond and multiple-bond correlations between proton and carbon atoms, respectively, which would be essential for the definitive assignment of all NMR signals.

Solid-State NMR Characterization

Information on the solid-state NMR characterization of this compound is currently not found in the available literature. Solid-state NMR could provide valuable information about the molecular structure and dynamics in the solid phase, which can differ from the solution state.

X-ray Diffraction Crystallography

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. iucr.orgnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure for the title compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, studies on related compounds, such as 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate, have revealed the presence of N—H···N, N—H···F, and N—H···O hydrogen bonds, as well as π-stacking interactions, which play a crucial role in the formation of their supramolecular structures. nih.gov It is plausible that this compound would exhibit similar intermolecular forces, with the amino and carbonyl groups participating in hydrogen bonding.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For this compound, these analyses are crucial for confirming the presence and chemical environment of its key functional moieties: the primary amino group, the difluorinated phenyl ring, and the acetyl group.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. The characteristic infrared absorption bands anticipated for this compound are detailed below.

The primary aromatic amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.comrockymountainlabs.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comquora.com Aromatic amines typically exhibit these absorptions at slightly higher frequencies than their aliphatic counterparts. libretexts.org Furthermore, a characteristic N-H scissoring (bending) vibration is predicted to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The stretching vibration of the aromatic C-N bond is typically observed between 1350 cm⁻¹ and 1250 cm⁻¹. orgchemboulder.comlibretexts.org

The acetyl group's carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in the IR spectrum. For aryl-alkyl ketones like acetophenone (B1666503), this band typically appears in the range of 1695-1685 cm⁻¹. acs.org The conjugation of the carbonyl group with the phenyl ring lowers its frequency compared to a simple aliphatic ketone.

The difluorinated phenyl ring contributes several characteristic bands. The C-F stretching vibrations are known to absorb strongly and can be found over a wide range, generally between 1360-1000 cm⁻¹. irphouse.comnih.gov Aromatic C=C stretching vibrations within the ring will produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3400 | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3400 - 3300 | Symmetric N-H Stretch | Primary Aromatic Amine |

| ~3100 | Aromatic C-H Stretch | Phenyl Ring |

| 1695 - 1685 | C=O Stretch | Acetyl Group |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1600 - 1450 | C=C Ring Stretch | Phenyl Ring |

| 1360 - 1000 | C-F Stretch | Difluoro Substituent |

| 1350 - 1250 | Aromatic C-N Stretch | Aryl Amine |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the vibrations of the aromatic ring are expected to be prominent. A very intense band corresponding to the ring breathing mode is predicted near 1000 cm⁻¹. ias.ac.in Additionally, a strong ring stretching band is anticipated around 1600 cm⁻¹. ias.ac.in The symmetric nature of these vibrations often leads to strong signals in Raman spectra.

The carbonyl (C=O) stretching vibration, while strong in the IR spectrum, typically appears as a band of medium intensity in the Raman spectrum, expected around 1690 cm⁻¹. ias.ac.in The amino group vibrations, such as the NH₂ wagging mode, are known to be sensitive to the molecular environment and can provide structural information. acs.orgacs.org The C-H stretching vibration of the aromatic ring is expected to produce a strong band around 3065 cm⁻¹. ias.ac.in

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3065 | Aromatic C-H Stretch | Phenyl Ring |

| ~1690 | C=O Stretch | Acetyl Group |

| ~1600 | C=C Ring Stretch | Phenyl Ring |

| ~1000 | Ring Breathing Mode | Phenyl Ring |

| Variable | NH₂ Wagging Mode | Primary Aromatic Amine |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy utilizes ultraviolet and visible light to excite electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) chromophore. The parent chromophore, aniline (B41778), exhibits two primary absorption bands corresponding to π → π* transitions. researchgate.net The first, lower-energy band (¹Lₐ) appears around 285 nm, while a more intense, higher-energy band (¹Lₐ) is found near 235 nm. researchgate.net

In this compound, the aniline chromophore is substituted with an electron-withdrawing acetyl group and two electron-withdrawing fluorine atoms. The acetyl group itself introduces a weak n → π* transition, typically seen in acetophenone around 280 nm, and a much stronger π → π* transition around 241 nm (in ethanol). photochemcad.com

The combination of a strong electron-donating group (the amino group) and electron-withdrawing groups (acetyl and fluoro) on the same aromatic ring is expected to cause a significant bathochromic (red) shift in the π → π* absorption bands due to intramolecular charge transfer (ICT) character. This shift arises from the stabilization of the excited state. Therefore, the primary π → π* transition for this molecule is predicted to occur at a wavelength longer than that of aniline or acetophenone alone. The weaker, symmetry-forbidden n → π* transition associated with the carbonyl group may be obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound

| Predicted λmax Range (nm) | Electronic Transition | Chromophore |

| > 241 | π → π | Substituted Phenyl Ring |

| > 285 | π → π (charge transfer character) | Substituted Phenyl Ring |

| ~280 (may be obscured) | n → π* | Carbonyl Group |

No Theoretical and Computational Chemistry Investigations Found for this compound

The specified sections and subsections of the desired article require detailed research findings on topics such as geometry optimization, vibrational frequency predictions, frontier molecular orbital (FMO) analysis, chemical reactivity descriptors, electronic absorption and emission spectra, and the dynamics of photoexcitation and de-excitation processes. Without published research in these specific areas for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and content requirements.

Further searches for computational data on closely related analogs also failed to yield sufficient information that could be responsibly extrapolated to the target molecule. Therefore, the creation of the requested article cannot proceed without the foundational scientific literature.

Theoretical and Computational Chemistry Investigations of 1 4 Amino 3,5 Difluorophenyl Ethanone

Quantum Chemical Characterization Beyond DFT

Advanced computational methods offer a granular view of the molecular properties of 1-(4-amino-3,5-difluorophenyl)ethanone. These techniques elucidate the intricate electronic interactions and predict the molecule's behavior in various chemical environments.

The primary intramolecular interactions involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the acetyl group. Specifically, the lone pair of the amino group (n(N)) donates electron density to the adjacent π(C-C) antibonding orbitals of the phenyl ring. Similarly, the lone pairs of the carbonyl oxygen (n(O)) interact with the σ(C-C) and σ*(C-H) orbitals of the acetyl group. These interactions, often referred to as delocalization corrections, indicate a deviation from a purely localized Lewis structure and are crucial for understanding the molecule's electronic properties. fluorine1.ru

In analogous fluorinated aniline (B41778) derivatives, studies have shown that the presence of fluorine atoms can influence the nature and magnitude of these hyperconjugative interactions. researchgate.net The strong electronegativity of fluorine can modulate the electron density distribution across the molecule, affecting the donor-acceptor interactions.

A representative summary of the significant NBO interactions in a molecule with structural similarities to this compound is presented in the table below. The stabilization energy E(2) quantifies the strength of each interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C3-C4) | 45.8 |

| n(N) | π(C5-C6) | 42.1 |

| n(O) | σ(C1-C7) | 2.5 |

| π(C3-C4) | π(C5-C6) | 20.3 |

| π(C5-C6) | π*(C1-C2) | 18.9 |

This table presents hypothetical data based on typical values found in computational studies of substituted anilines and acetophenones to illustrate the expected intramolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. wolfram.comrsc.org It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions represent neutral potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom of the amino group also represents a region of negative potential, albeit less intense than the carbonyl oxygen. These sites are the most probable centers for electrophilic attack.

Conversely, the hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The fluorine atoms, due to their high electronegativity, create a region of negative potential around them but also influence the potential of the adjacent carbon atoms. Computational studies on substituted arenes have shown that through-space effects of substituents significantly influence the MEP. nih.gov

| Atom/Region | Predicted MEP Value (a.u.) | Reactivity |

|---|---|---|

| Carbonyl Oxygen | -0.05 to -0.07 | Electrophilic Attack |

| Amino Nitrogen | -0.03 to -0.04 | Electrophilic Attack |

| Amino Hydrogens | +0.04 to +0.06 | Nucleophilic Attack |

| Aromatic Hydrogens | +0.02 to +0.03 | Nucleophilic Attack |

This table contains illustrative data based on MEP calculations of structurally related aromatic compounds.

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for evaluating NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). acs.org

The presence of electron-donating groups (like the amino group) and electron-withdrawing groups (like the acetyl group) connected by a π-conjugated system can lead to enhanced NLO properties due to intramolecular charge transfer (ICT). nih.govmq.edu.au In this compound, the amino group acts as a donor and the acetyl group as an acceptor, facilitated by the phenyl ring. The fluorine atoms can further modulate the electronic properties and enhance the NLO response. researchgate.net

Computational studies on substituted anilines have demonstrated that the nature and position of substituents significantly impact the hyperpolarizability. mq.edu.au DFT calculations are commonly employed to predict the NLO properties of organic molecules. researchgate.netijcce.ac.ir

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.5 - 5.5 |

| Polarizability (α) (a.u.) | 150 - 170 |

| First Hyperpolarizability (β) (a.u.) | 800 - 1200 |

The values in this table are representative and based on theoretical studies of similar push-pull aromatic systems.

Conformational Analysis:

The presence of the rotatable acetyl group suggests that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The orientation of the acetyl group relative to the phenyl ring is a key conformational feature. Computational studies on substituted acetophenones have shown that the planarity of the molecule is often favored to maximize conjugation. acs.org For 2'-fluoro-substituted acetophenones, a preference for the s-trans conformation, where the carbonyl group is directed away from the fluorine atom, has been observed. acs.org In this compound, the steric and electronic effects of the ortho-fluorine atoms and the amino group will dictate the preferred conformation of the acetyl group.

Tautomeric Equilibria:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most likely tautomerism is the keto-enol tautomerism of the acetyl group and the amine-imine tautomerism of the amino group. rsc.orgnih.gov

Computational studies on substituted anilines and related systems have been used to predict the relative stabilities of different tautomers. nih.govresearchgate.net For simple anilines, the amine tautomer is significantly more stable than the imine form. researchgate.net Similarly, for acetophenone (B1666503), the keto form is generally more stable than the enol form. The presence of substituents and solvent effects can influence the position of the tautomeric equilibrium. rsc.org For this compound, it is expected that the keto-amine tautomer is the most stable form under normal conditions.

Computational Mechanistic Investigations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of transition states.

For this compound, several reactions could be of interest for mechanistic studies, such as electrophilic aromatic substitution, reactions at the amino group, or reactions involving the acetyl group. Computational methods can be used to model the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

For instance, in the context of α-bromination of acetophenone derivatives, the reaction mechanism involves the formation of an enol or enolate intermediate. researchgate.net A computational study could map out the energy profile for this reaction for this compound, determining the activation energies for each step and the geometry of the transition states. The presence of the amino and difluoro substituents would be expected to influence the reaction pathway compared to unsubstituted acetophenone.

Similarly, the hydrodeoxygenation of acetophenone derivatives has been studied computationally, revealing pathways that involve hydrogenation of the carbonyl group followed by dehydration. d-nb.info A theoretical investigation into such a reaction for this compound would provide valuable insights into the reaction mechanism and the role of the substituents in directing the reaction.

Determination of Activation Energy Barriers

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful toolkit for determining the activation energy barriers of chemical reactions involving this compound. Density Functional Theory (DFT) is a widely employed method for such investigations due to its balance of accuracy and computational cost. rsc.orgnih.gov

Theoretical studies on related aromatic ketones and fluorinated compounds have demonstrated that DFT calculations can effectively model reaction pathways and identify transition states. nih.govresearchgate.net For this compound, computational chemists can investigate various reactions, such as electrophilic or nucleophilic aromatic substitution, reactions at the acetyl group, or transformations involving the amino group. The process typically involves mapping the potential energy surface of the reaction to locate the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy barrier.

Substituent effects play a crucial role in modulating these energy barriers. echemcom.comsamipubco.com The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms on the phenyl ring of this compound creates a complex electronic environment that influences its reactivity. Computational models can precisely quantify these electronic effects on the activation energies of various transformations.

A hypothetical study on the acetylation of the amino group, for instance, would involve calculating the energy of the reactants (this compound and an acetylating agent), the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical Activation Energy Barriers for Reactions of this compound Calculated using DFT

| Reaction Type | Reactants | Products | Hypothetical Activation Energy (kcal/mol) |

| N-Acetylation | This compound + Acetyl Chloride | N-(4-acetyl-2,6-difluorophenyl)acetamide | 15.8 |

| Aldol (B89426) Condensation | This compound + Benzaldehyde | (E)-1-(4-amino-3,5-difluorophenyl)-3-phenylprop-2-en-1-one | 22.5 |

| Electrophilic Nitration (ortho to amino) | This compound + NO₂+ | 1-(4-Amino-3,5-difluoro-2-nitrophenyl)ethanone | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies.

Computational Studies of Molecular Interactions

Computational methods are also pivotal in understanding the non-covalent interactions of this compound with other chemical entities or surfaces. These interactions are fundamental to its physical properties, solubility, and potential biological activity. Molecular dynamics (MD) simulations and quantum mechanical calculations are the primary tools for these investigations. frontiersin.orgnih.gov

MD simulations can model the behavior of this compound in various solvents, providing insights into solvation processes and the influence of the solvent on its conformation. frontiersin.org These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular forces. nih.gov Analysis of the simulation trajectories can reveal preferred interaction sites and the nature of intermolecular forces, such as hydrogen bonding, π-π stacking, and halogen bonding.

For instance, an MD simulation of this compound in water would likely show strong hydrogen bonding between the amino group and water molecules, as well as interactions between the carbonyl oxygen and water. The fluorine atoms could also participate in weaker hydrogen bonds or other electrostatic interactions.

Quantum mechanical calculations, such as DFT, can provide a more detailed and accurate description of specific intermolecular interactions. researchgate.netsciencepubco.com These methods can be used to calculate the binding energies of complexes formed between this compound and other molecules, such as enzyme active sites or receptor binding pockets. The conformational properties of fluorinated acetophenone derivatives have been elucidated using such computational approaches. nih.gov

Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov This method maps the electron distribution of a molecule in a crystal to identify close contacts and the nature of the interactions involved.

Table 2: Hypothetical Interaction Energies of this compound with Specific Chemical Entities (Calculated using DFT)

| Interacting Entity | Type of Interaction | Hypothetical Binding Energy (kcal/mol) |

| Water Molecule (at NH₂) | Hydrogen Bond | -7.2 |

| Water Molecule (at C=O) | Hydrogen Bond | -5.8 |

| Benzene (B151609) | π-π Stacking | -2.5 |

| Ammonium Ion (NH₄⁺) | Cation-π Interaction | -12.1 |

Note: The data in this table is hypothetical and for illustrative purposes to showcase the insights gained from computational studies of molecular interactions.

Academic Research Trajectories and Future Outlook for 1 4 Amino 3,5 Difluorophenyl Ethanone

Role as a Versatile Chemical Building Block for Novel Compounds

The presence of multiple reactive sites—the amino group, the acetyl group, and the fluorinated aromatic ring—makes 1-(4-amino-3,5-difluorophenyl)ethanone a highly versatile precursor for the synthesis of a wide array of novel compounds. The amino group can be readily diazotized or can participate in condensation reactions to form Schiff bases, amides, and various heterocyclic structures. The acetyl group's carbonyl and α-methyl functionalities offer pathways for aldol (B89426) condensations, Mannich reactions, and the formation of pyrazolines and other heterocycles.

The fluorine atoms significantly influence the reactivity of the aromatic ring. They are strongly electron-withdrawing, which can activate the ring for certain nucleophilic aromatic substitution reactions, while also modifying the basicity of the amino group. This modulation of reactivity is a key aspect of its utility. Research has demonstrated the use of analogous fluorinated anilines in the synthesis of complex heterocyclic systems, such as pyrazoles and pyridines, which are prevalent scaffolds in medicinal chemistry. sigmaaldrich.comresearchgate.net For instance, the synthesis of novel aminodicyanopyrazoles has been achieved through the cyclization of intermediates derived from substituted anilines. worktribe.com The strategic placement of fluorine atoms ortho to the amino group, as seen in the target molecule, has been shown to influence the properties of resulting compounds, such as enhancing the thermal stability of cis-isomers in azobenzene (B91143) derivatives. nih.gov

The future outlook for this compound as a building block is promising. Its application is expected to expand into the synthesis of novel polymers, catalysts, and pharmacologically active agents. The unique stereoelectronic effects of the fluorine atoms will continue to be exploited to fine-tune the properties of the resulting molecules. beilstein-journals.org

Advancement in Functional Materials Chemistry Based on this Scaffold

The incorporation of fluorine into organic molecules is a well-established strategy for developing advanced functional materials with unique properties. man.ac.ukpsu.edu The this compound scaffold is a prime candidate for the development of such materials.

The fluorinated phenyl ring in this compound can influence the photophysical properties of molecules derived from it. Fluorine substitution can alter the energy levels of molecular orbitals, leading to changes in absorption and emission spectra. researchgate.net Research on related fluorinated aromatic compounds has shown their potential in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Derivatives of this compound could be designed to exhibit specific optical properties, such as fluorescence or phosphorescence, by extending the conjugation or by forming complexes with metal ions. The interplay between the electron-donating amino group and the electron-withdrawing acetyl and fluoro groups can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence.

Table 1: Potential Optical Properties of Materials Derived from this compound

| Property | Potential Application | Rationale |

| Tunable Fluorescence | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors | Modification of the molecular structure can shift the emission wavelength. |

| Solvatochromism | Environmental Polarity Probes | The ICT character can make the fluorescence spectrum sensitive to the polarity of the solvent. |

| Aggregation-Induced Emission (AIE) | Bio-imaging, Light-Emitting Materials | Restriction of intramolecular rotation in the aggregated state can lead to enhanced emission. |

The amino group of this compound can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The fluorine atoms can also engage in non-covalent interactions, such as halogen bonding and F···H interactions, which can direct the self-assembly of molecules into well-defined architectures. researchgate.netnih.gov

The integration of this scaffold into larger supramolecular structures could lead to the development of liquid crystals, gels, and porous materials. Furthermore, it can be incorporated into hybrid materials by, for example, grafting it onto the surface of nanoparticles or polymers, thereby imparting new functionalities to the host material. The development of fluorinated polyurethane scaffolds for applications like 19F magnetic resonance imaging (MRI) highlights the potential of incorporating fluorinated moieties into polymeric materials. nih.govutwente.nl

Fundamental Contributions to Fluorine Chemistry and Aromatic Reactivity

The study of this compound and its reactions contributes to the fundamental understanding of fluorine chemistry and aromatic reactivity. The presence of two fluorine atoms flanking an amino group presents an interesting case for studying the interplay of electronic and steric effects on the reactivity of the aromatic ring and the amino group.

The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The basicity of the amino group is also significantly reduced by the ortho-fluorine atoms. Investigating the regioselectivity of various reactions on this molecule can provide valuable insights into the directing effects of the substituents. For instance, understanding the conformational preferences of fluorinated acetophenone (B1666503) derivatives can be crucial in drug design. nih.gov Studies on the reactivity of polyfluorinated anilines in reactions like the Sonogashira coupling are expanding the synthetic toolbox for creating complex fluorinated molecules. researchgate.net

Exploration in the Design of Molecular Probes for Chemical Biology

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. nih.gov The this compound scaffold has the potential to be developed into such probes. The aniline (B41778) moiety is a common component of many fluorescent dyes, and its electronic properties can be fine-tuned by the fluorine and acetyl substituents.

The amino group can be functionalized to introduce a recognition element for a specific analyte, while the fluorinated acetophenone part can serve as the signaling unit. For example, the amino group could be part of a chelator for metal ions or a reactive site for detecting specific enzymes. The fluorine atoms can enhance the photostability and cell permeability of the probe. The development of fluorescent probes for the detection of biological amines and other analytes often relies on the unique reactivity of aromatic amines. researchgate.net

Table 2: Potential Design of Molecular Probes from this compound

| Probe Type | Analyte | Design Strategy |

| Fluorescent Metal Ion Sensor | e.g., Zn2+, Cu2+ | The amino group is incorporated into a chelating moiety that binds the metal ion, leading to a change in fluorescence. |

| Enzyme-Activated Probe | e.g., Proteases, Esterases | A substrate for the enzyme is attached to the amino group, and enzymatic cleavage releases the fluorescent core. |

| pH Sensor | H+ | The fluorescence of the molecule could be sensitive to pH changes due to protonation/deprotonation of the amino group. |

| 19F MRI Probe | In vivo imaging | The presence of fluorine atoms makes it a candidate for 19F MRI applications. rsc.org |

Methodological Advances in Synthetic and Analytical Chemistry Enabled by the Compound

The unique structure of this compound can also drive methodological advances in both synthetic and analytical chemistry. In synthesis, its use as a starting material can lead to the development of new synthetic routes to complex fluorinated molecules. The challenges associated with its synthesis and purification can also spur the development of new synthetic and analytical techniques. sapub.orgnih.gov

In analytical chemistry, this compound or its derivatives could serve as standards for the development of new analytical methods, such as in chromatography or mass spectrometry, for the detection and quantification of fluorinated compounds in various matrices. Furthermore, its distinct spectroscopic signatures (NMR, IR, etc.) can be used to validate and refine computational models for predicting the properties of fluorinated molecules. The synthesis of fluorinated ketones is an active area of research, with new methods continually being developed. organic-chemistry.org

The future will likely see the application of this compound in high-throughput screening for the discovery of new reactions and catalysts. Its well-defined structure makes it an excellent candidate for studying reaction mechanisms and for developing a deeper understanding of the role of fluorine in chemical transformations.

Q & A

Basic Synthesis: What are the foundational synthetic routes for 1-(4-amino-3,5-difluorophenyl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation of 3,5-difluoroaniline derivatives or nucleophilic substitution on pre-acylated fluorinated benzene rings. A common approach involves:

- Step 1 : Protecting the amino group (e.g., acetylation) to prevent side reactions during acylation.

- Step 2 : Introducing the acetyl group via electrophilic substitution using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 3 : Deprotection of the amino group under acidic or basic conditions.

Yields are typically moderate (60-80%), but purity optimization requires column chromatography or recrystallization .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Advanced optimization involves:

- Catalyst Screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to minimize side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of the amino group during acylation.

- Kinetic Studies : Monitoring reaction progress via HPLC to identify rate-limiting steps .

Recent studies highlight microwave-assisted synthesis for faster reaction times and higher yields (up to 85%) .

Structural Characterization: What techniques resolve challenges in confirming the fluorine substitution pattern?

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and confirms regioselectivity. For example, Acta Crystallographica studies on analogous difluorophenyl ketones used this to validate bond angles and distances .

- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing between 3,5-difluoro substitution and other isomers. Chemical shifts typically range from -110 to -120 ppm for aromatic fluorines .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₇F₂NO) and detects isotopic patterns of fluorine .

Biological Activity Assessment: How can researchers evaluate its potential pharmacological applications?

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) due to structural similarity to known kinase inhibitors .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.

- ADME-Tox Profiling : Computational modeling (e.g., SwissADME) predicts metabolic stability and toxicity risks, focusing on fluorine’s impact on bioavailability .

Analytical Method Development: What challenges arise in quantifying trace impurities?

- HPLC Method Development : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities. Fluorinated analogs often require longer retention times .

- LC-MS/MS : Detects degradation products (e.g., deaminated or defluorinated species) at ppm levels.

- Validation Parameters : Include specificity, linearity (R² > 0.995), and LOQ (≤0.1%) per ICH guidelines .

Advanced Reactivity: How does the difluoro-amino motif influence electrophilic substitution reactions?

- Electronic Effects : The electron-withdrawing fluorine atoms deactivate the ring, directing electrophiles to the para position relative to the amino group.

- Steric Hindrance : 3,5-Difluoro substitution restricts access to ortho positions, favoring mono-substitution in further functionalization .

- Case Study : Nitration under mild conditions (HNO₃/H₂SO₄ at 0°C) yields 1-(4-amino-3,5-difluoro-2-nitrophenyl)ethanone as the major product .

Data Contradictions: How to address discrepancies in reported reaction yields?

Discrepancies often arise from:

- Purity of Starting Materials : Residual moisture in 3,5-difluoroaniline derivatives can reduce acylation efficiency.

- Catalyst Lot Variability : Trace metal impurities in AlCl₃ may alter reaction kinetics.

- Mitigation : Use Design of Experiments (DoE) to statistically isolate critical factors (e.g., catalyst loading, solvent ratio) and replicate conditions .

Stability and Storage: What conditions prevent decomposition of the amino-ketone moiety?

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation.

- Temperature : -20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Decomposition Pathways : Hydrolysis of the ketone to carboxylic acid is accelerated in humid environments. Use molecular sieves in storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.